molecular formula C12H17ClIN3OSi B8197901 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8197901
M. Wt: 409.72 g/mol
InChI Key: XXGYVFAKVLKYMQ-UHFFFAOYSA-N
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Description

This compound is a halogenated pyrrolopyrimidine derivative featuring a 7-((2-(trimethylsilyl)ethoxy)methyl) (SEM) protecting group, a 5-iodo substituent, and a 4-chloro moiety. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors like Janus kinase (JAK) inhibitors . The SEM group enhances solubility and stability during synthesis, while the 5-iodo substituent enables cross-coupling reactions (e.g., Suzuki, Sonogashira) for functionalization .

Properties

IUPAC Name

2-[(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClIN3OSi/c1-19(2,3)5-4-18-8-17-6-9(14)10-11(13)15-7-16-12(10)17/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGYVFAKVLKYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1N=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClIN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

The iodination step employs N-iodosuccinimide (NIS) as the iodinating agent in dimethylformamide (DMF) under ambient conditions. Key parameters include:

  • Molar ratio : 1.07:1 (NIS to substrate) for minimal side-product formation.

  • Solvent : Anhydrous DMF ensures solubility and prevents hydrolysis of intermediates.

  • Temperature : Room temperature (20–25°C) avoids thermal decomposition.

Representative Procedure:

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (10.75 g, 70 mmol) and NIS (16.8 g, 75 mmol) are dissolved in 400 mL of dry DMF. The mixture is stirred in darkness for 12–18 hours. Post-reaction, excess iodine is quenched with 200 mL of saturated Na₂S₂O₃ , followed by filtration and crystallization from ethanol. This yields 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine as off-white crystals (86.9% yield).

Optimization Insights:

  • Reaction monitoring : Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (3:1) confirms completion.

  • Purification : Double crystallization from ethanol increases purity to >99%, as verified by HPLC.

SEM Protection of the 7H-Position

SEM Group Introduction

The SEM group is introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions. This step protects the pyrrole nitrogen, enhancing solubility for subsequent reactions.

Stepwise Protocol:

  • Base activation : Potassium carbonate (2 g, 14.6 mmol) is added to a solution of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.79 g, 7.31 mmol) in anhydrous DMF.

  • SEM-Cl addition : SEM-Cl (1.35 g, 7.31 mmol) is added dropwise at 20°C.

  • Reaction duration : Stirring for 6 hours ensures complete conversion.

  • Workup : The mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/ethyl acetate gradient).

Yield and Characterization:

  • Yield : 80% (2.2 g, yellow oil).

  • Purity : >95% by ¹H NMR, with characteristic SEM peaks at δ 3.55 (m, 2H, -OCH₂CH₂Si-) and δ 0.90 (t, 2H, -CH₂Si-).

Comparative Analysis of Methodologies

Solvent and Base Selection

ParameterIodinationSEM Protection
Solvent DMFDMF
Base NoneK₂CO₃
Temperature 20–25°C20°C
Reaction Time 12–18 hours6 hours

Key observations :

  • DMF’s high polarity facilitates both iodination and SEM protection.

  • K₂CO₃ in SEM protection deprotonates the pyrrole nitrogen, enabling nucleophilic attack on SEM-Cl.

Scalability and Industrial Considerations

Pilot-Scale Adaptations

  • Iodination : Batch reactors with DMF recycling reduce solvent waste.

  • SEM protection : Continuous flow systems minimize exothermic risks during SEM-Cl addition.

Cost Analysis

ComponentCost per kg (USD)Source
NIS$320
SEM-Cl$1,150
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine$2,800

Total synthesis cost : ~$4,270/kg, driven by SEM-Cl and precursor expenses.

Challenges and Mitigation Strategies

Regioselectivity in Iodination

  • Issue : Competing iodination at the 2- or 6-positions.

  • Solution : Steric guidance from the 4-chloro group directs NIS to the 5-position.

SEM Group Stability

  • Acid sensitivity : SEM deprotection occurs under acidic conditions (e.g., HCl/MeOH).

  • Mitigation : Neutral workup conditions (e.g., NH₄Cl) preserve the SEM group.

Applications and Derivatives

The SEM-protected compound serves as a versatile intermediate for:

  • Kinase inhibitors : Suzuki couplings install aryl groups at the 6-position for anticancer agents.

  • Antiviral analogs : Amination at the 4-position yields analogs targeting viral polymerases .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted pyrrolopyrimidine.

Scientific Research Applications

Drug Development

4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of drugs targeting receptor tyrosine kinases, which are critical in cancer therapies. For instance:

  • Ruxolitinib : A drug used for treating myelofibrosis and polycythemia vera.
  • Tofacitinib : An oral medication for rheumatoid arthritis.
    These compounds have shown significant efficacy due to their ability to inhibit specific kinases involved in disease progression .

Synthesis Methodologies

The synthesis of this compound has been optimized to enhance yield and reduce by-products. Recent advancements include:

  • A novel four-step synthesis process that significantly increases purity and reduces waste, making it more environmentally friendly .
  • The use of directed lithiation techniques has improved the efficiency of synthesizing pyrrolo[2,3-d]pyrimidines, including the target compound .

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent biological activities. Studies have highlighted:

  • Inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) : This receptor plays a crucial role in macrophage differentiation and maintenance. Inhibition can lead to potential therapies for various diseases, including cancer .

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound through a multi-step process involving selective lithiation and functionalization. The final product showed a yield of approximately 76% with high purity .

Case Study 2: Therapeutic Applications

In another investigation, compounds derived from this pyrrolo[2,3-d]pyrimidine scaffold were tested for their inhibitory effects on CSF1R. The results indicated subnanomolar potency, suggesting that these compounds could be developed into effective therapeutic agents for diseases characterized by macrophage dysregulation .

Mechanism of Action

The mechanism of action of 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The presence of halogen atoms and the pyrrolopyrimidine core allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at the 5-Position

Iodo vs. Benzonitrile (Compound 2, )
  • Target Compound (5-Iodo) : The iodine atom facilitates metal-catalyzed cross-coupling reactions, making it versatile for introducing aryl, alkenyl, or alkynyl groups .
  • However, it lacks the iodine’s utility in coupling reactions, limiting synthetic flexibility.
Iodo vs. Phenylethynyl (Compound 19, )
  • 5-Phenylethynyl Derivative : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation. However, iodine in the target compound offers broader applicability in Pd-mediated couplings .

Substituent Effects at the 7-Position

SEM Protecting Group vs. Aryl Groups ()
  • SEM Group (Target Compound) : The SEM group is acid-labile, allowing selective deprotection under mild conditions (e.g., TFA), which is critical for stepwise synthesis .
  • 4-Methoxyphenyl Substituent () : Permanent aryl groups at the 7-position increase steric bulk and may hinder downstream modifications. Such derivatives are typically used in final drug candidates rather than intermediates.

Halogen Substitution at the 4-Position

Chloro vs. Amino ()
  • 4-Chloro (Target Compound) : The chloro group is a leaving group, enabling nucleophilic substitution (e.g., amination) to introduce amines, a common step in kinase inhibitor synthesis .
  • 4-Amino Derivatives (): Amino-substituted pyrrolopyrimidines, such as 4-amino-5-fluoro derivatives, exhibit improved enzymatic stability and bioavailability, making them potent antiviral agents .

Crystallographic and Stability Considerations

  • SEM Group Impact: The SEM group in the target compound improves solubility and crystallinity compared to non-protected analogues (e.g., 7H-pyrrolo[2,3-d]pyrimidines), as seen in X-ray studies of related structures .
  • Iodine vs. Smaller Halogens : The bulky iodine atom may influence molecular packing, as observed in analogues with aryl substituents (), which exhibit distinct crystal lattice interactions .

Biological Activity

4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a novel compound belonging to the pyrrolopyrimidine class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in therapeutic contexts.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : (4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
  • CAS Number : 3026717-05-2
  • Molecular Formula : C13H19ClIN3O2Si
  • Molecular Weight : 439.76 g/mol

The structure features halogen substituents (chlorine and iodine), which are often associated with enhanced biological activity due to their ability to interact with various molecular targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyrrolopyrimidine core.
  • Introduction of chlorine and iodine via halogenation.
  • Incorporation of the trimethylsilyl group through silylation reactions.

This synthetic approach allows for the precise modification of the compound to enhance its efficacy and selectivity against specific biological targets .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular pathways. The presence of halogen atoms contributes to its binding affinity, potentially disrupting critical biochemical processes .

Antiparasitic Activity

Research indicates that similar pyrrolo[2,3-d]pyrimidines exhibit significant inhibitory effects against pteridine reductase 1 (PTR1), an enzyme crucial for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have shown that certain derivatives can effectively inhibit PTR1 and display antitrypanosomal activity . For instance:

  • Activity against PTR1 : Compounds were tested for their ability to inhibit PTR1 with varying degrees of success, indicating a structure–activity relationship (SAR) where modifications significantly impacted efficacy.

CSF1R Inhibition

Another notable activity is the inhibition of colony-stimulating factor 1 receptor (CSF1R), which plays a role in macrophage differentiation and maintenance. Compounds derived from this class have shown subnanomolar enzymatic inhibition against CSF1R, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of pyrrolo[2,3-d]pyrimidines:

  • Study on Antiparasitic Effects :
    • Objective : Evaluate the effectiveness against T. brucei.
    • Findings : Certain compounds demonstrated significant activity in both enzyme assays and cellular models, leading to further exploration in vivo .
  • CSF1R Inhibition Study :
    • Objective : Assess selectivity and potency against CSF1R.
    • Results : Compounds exhibited IC50 values < 5 nM with minimal off-target effects on other kinases, showcasing their potential for targeted therapy .

Data Summary

Compound NameCAS NumberBiological TargetIC50 Value
4-Chloro-5-Iodo-Pyrrolo[2,3-d]pyrimidine3026717-05-2PTR1Varies by derivative
Pyrrolo[2,3-d]pyrimidine AnalogN/ACSF1R< 5 nM

Q & A

Q. What are the key synthetic routes for preparing 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine?

Q. What is the role of the SEM protecting group in this compound?

The SEM group stabilizes the 7H-pyrrolo nitrogen during subsequent reactions (e.g., cross-coupling), preventing unwanted side reactions. It is cleavable under mild acidic conditions (e.g., TFA/H₂O) .

Advanced Research Questions

Q. How do steric and electronic effects of the iodine and SEM substituents influence reactivity in cross-coupling reactions?

  • Steric Effects : The bulky SEM group at N-7 reduces accessibility for Pd-catalyzed couplings at C-5 (iodine position), requiring optimized ligands (e.g., XPhos) .
  • Electronic Effects : The electron-withdrawing iodine enhances electrophilicity at C-4 (chlorine position), facilitating nucleophilic aromatic substitution (e.g., with amines) .
  • Contradiction Alert : Some studies report reduced coupling efficiency due to iodine’s size, while others highlight its activation role—this depends on solvent polarity and catalyst loading .

Q. How can regioselective functionalization be achieved at C-4 vs. C-5 positions?

  • C-4 (Chlorine) : Replace Cl with amines via SNAr (e.g., 4-aminophenyl derivatives, 27–86% yield) using isopropanol/HCl reflux .
  • C-5 (Iodine) : Perform Suzuki-Miyaura coupling with aryl boronic acids (Pd(OAc)₂, SPhos, K₂CO₃, 70–80°C) .
  • Key Challenge : Competing reactions at both positions require sequential protection/deprotection steps .

Q. What strategies address contradictions in biological activity data for kinase inhibition?

  • Hypothesis : The iodine atom may alter binding affinity compared to ethyl or methyl analogs (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine inhibits EGFR/Her2 kinases ).
  • Methodology :
  • Screen against kinase panels (e.g., Eurofins KinaseProfiler) .
  • Compare IC₅₀ values with/without SEM group to isolate steric effects .
    • Data Conflict Example : One study reports IC₅₀ = 12 nM for VEGFR2 , while another shows reduced potency (IC₅₀ = 150 nM) due to SEM-induced steric hindrance .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Stability Profile :
ConditionStabilityDegradation Product
pH < 2UnstableSEM cleavage → 7H-pyrrolo core
pH 7–9StableNo degradation (24h, RT)
>80°CDecomposesIodine loss → 5-H byproduct
  • Recommendation : Store at –20°C under inert gas and avoid prolonged heating in solution.

Methodological Recommendations

Q. What computational tools predict synthetic feasibility and retrosynthetic pathways?

  • Use AI-driven platforms (e.g., Reaxys/Pistachio) to identify optimal routes .
  • Key parameters: Atom economy (>60%), step count (<5), and compatibility with halogenated intermediates .

Q. How to resolve NMR signal overlap in derivatives with multiple substituents?

  • Apply 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm SEM-group attachment .
  • Example: HMBC correlations between SEM-CH₂ (δ 3.55) and C-7 (δ 145 ppm) .

Q. What are the best practices for scaling up synthesis while maintaining yield?

  • Lab-Scale : 0.5–1.0 mmol reactions in DMF or NMP with Cs₂CO₃ .
  • Pilot-Scale : Switch to flow chemistry for iodination (improves heat dissipation and reduces side reactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

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